

A Guide to the Spectroscopic Characterization of 2-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(1H-tetrazol-5-yl)phenol**

Cat. No.: **B1417642**

[Get Quote](#)

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unequivocal identification and characterization of **2-(1H-tetrazol-5-yl)phenol** (Molecular Formula: C₇H₆N₄O, Molecular Weight: 162.15 g/mol)[1]. As a critical building block in medicinal chemistry and materials science, primarily due to the tetrazole ring serving as a bioisosteric replacement for a carboxylic acid group, rigorous structural confirmation is paramount. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive analytical portrait of the molecule for researchers, scientists, and professionals in drug development.

Molecular Structure and Analytical Rationale

The structural integrity of any synthesized compound is the foundation of its potential application. For **2-(1H-tetrazol-5-yl)phenol**, the key is to confirm the presence and connectivity of the ortho-substituted phenol ring and the 1H-tetrazole moiety. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the functional groups and bonding environment, and Mass Spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation and stability.

2-(1H-tetrazol-5-yl)phenol

[Click to download full resolution via product page](#)

Caption: Chemical structure of **2-(1H-tetrazol-5-yl)phenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. For **2-(1H-tetrazol-5-yl)phenol**, both ^1H and ^{13}C NMR are required for full characterization. The data presented here was acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds due to its ability to dissolve polar, hydrogen-bond-donating species.

^1H NMR Analysis

The proton NMR spectrum provides a map of the hydrogen atoms within the molecule. The aromatic region is of particular interest, as the ortho-substitution pattern gives rise to a distinct set of coupled signals.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
6.99-7.10	Multiplet (m)	2H	-	Phenyl H
7.42	Triplet (t)	1H	7.5	Phenyl H
8.00	Doublet (d)	1H	7.5	Phenyl H

Data sourced from Royal Society of Chemistry supplementary information.[\[2\]](#)

Expert Insights: The ^1H NMR spectrum clearly indicates four protons on a substituted benzene ring.[\[2\]](#) The complex multiplet at δ 6.99-7.10 and the distinct triplet and doublet signals are characteristic of an ortho-substituted phenolic ring. The protons ortho and para to the hydroxyl group are typically shifted upfield, while the proton ortho to the electron-withdrawing tetrazole group is shifted downfield (δ 8.00). In a DMSO-d₆ solvent, the acidic protons from the phenol (-OH) and the tetrazole (N-H) are expected to be present. While not explicitly detailed in the peak list, they often appear as broad singlets that can exchange with residual water in the solvent, sometimes leading to their signal being significantly broadened or suppressed. Their absence from a simple peak list is not unusual and further 2D NMR or D₂O exchange experiments could confirm their presence.

Experimental Protocol: ^1H NMR Spectroscopy

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **2-(1H-tetrazol-5-yl)phenol** and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
- **Instrumentation:** Utilize a 300 MHz (or higher) NMR spectrometer.
- **Acquisition Parameters:**
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-16 ppm).

- Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
- Apply a 90° pulse angle with a relaxation delay of 1-2 seconds.
- Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about their electronic state.

Chemical Shift (δ) (ppm)	Assignment
110.9	Phenyl C
116.7	Phenyl C
120.2	Phenyl C
129.4	Phenyl C
133.0	Phenyl C
152.0	Phenyl C (C-O)
155.6	Tetrazole C

Data sourced from Royal Society of Chemistry supplementary information.[\[2\]](#)

Expert Insights: The spectrum displays seven distinct signals, corresponding to the seven carbon atoms in the molecule.[\[2\]](#) The signal at δ 155.6 ppm is characteristic of the carbon atom within the electron-deficient tetrazole ring. The signal at δ 152.0 ppm is assigned to the ipso-carbon of the phenol ring, which is significantly deshielded by the attached oxygen atom. The remaining five signals correspond to the other carbons of the phenyl ring, with their specific shifts influenced by the electronic effects of both the hydroxyl and tetrazole substituents.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis.
- Instrumentation: Utilize a 75 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Employ a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set a wider spectral width (e.g., 0-200 ppm).
 - A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
 - Use a relaxation delay of 2-5 seconds to ensure quantitative signal intensity is not required.
- Data Processing: Process the FID similarly to the ^1H spectrum, referencing the spectrum to the DMSO- d_6 solvent peak ($\delta \sim 39.52$ ppm).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of **2-(1H-tetrazol-5-yl)phenol** is characterized by the vibrations of the O-H, N-H, and aromatic C-H bonds, as well as the stretching of the heterocyclic and aromatic rings.

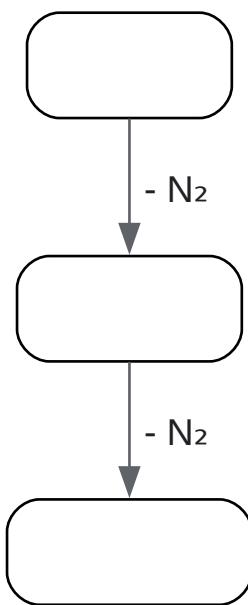
Wavenumber (v _{max}) cm ⁻¹	Assignment
3175, 2970, 2855, 2721, 2561	O-H and N-H stretching (broad, H-bonding)
1616, 1545	C=N and C=C stretching (aromatic/tetrazole rings)
1490, 1467	Aromatic C=C stretching
1298	C-O stretching (phenolic)
745	C-H bending (ortho-disubstituted aromatic)

Data sourced from Royal Society of Chemistry supplementary information.[\[2\]](#)

Expert Insights: The most diagnostic feature is the very broad and complex series of absorptions spanning from $\sim 3200\text{ cm}^{-1}$ down to $\sim 2500\text{ cm}^{-1}$.[\[2\]](#) This is a classic signature of strong intermolecular and intramolecular hydrogen bonding involving both the phenolic O-H and the tetrazole N-H groups. The C=N and C=C stretching vibrations from the two rings appear in the $1620\text{-}1450\text{ cm}^{-1}$ region. The strong band at 1298 cm^{-1} is indicative of the phenolic C-O stretch, and the absorption at 745 cm^{-1} strongly suggests an ortho-substitution pattern on the benzene ring.[\[2\]](#)[\[3\]](#)

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

- **Sample Preparation:** Grind a small amount ($\sim 1\text{-}2\text{ mg}$) of **2-(1H-tetrazol-5-yl)phenol** with $\sim 100\text{-}200\text{ mg}$ of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .
- **Background Correction:** A background spectrum of the empty sample compartment should be acquired and automatically subtracted from the sample spectrum.


Mass Spectrometry (MS): Molecular Weight and Fragmentation

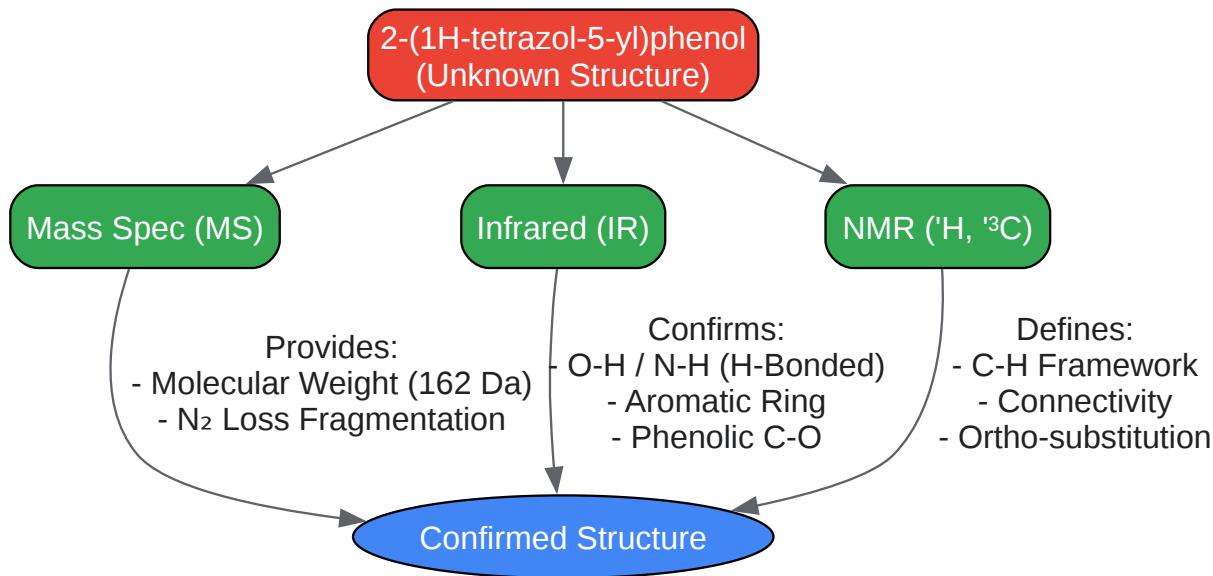
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

m/z	Ion	Interpretation
162	$[M]^+$	Molecular Ion
161	$[M-H]^+$	Loss of a proton
133	$[M-N_2]^+$	Loss of a nitrogen molecule (characteristic of tetrazoles)
105	$[M-2N_2]^+$	Loss of a second nitrogen molecule

Data sourced from Royal
Society of Chemistry
supplementary information.[\[2\]](#)

Expert Insights: The mass spectrum confirms the molecular weight of the compound with the molecular ion peak $[M]^+$ at m/z 162.[\[2\]](#) The most significant fragmentation pathway for 5-substituted-1H-tetrazoles is the retro [2+3] cycloaddition, leading to the elimination of a molecule of nitrogen (N_2 , 28 Da).[\[4\]](#) This is clearly observed by the presence of a strong peak at m/z 133 ($[M-28]^+$). The subsequent loss of another nitrogen molecule to give the ion at m/z 105 is also a characteristic fragmentation.[\[2\]](#) This pattern provides powerful evidence for the presence of the tetrazole ring.

[Click to download full resolution via product page](#)


Caption: Key fragmentation pathway of **2-(1H-tetrazol-5-yl)phenol** in MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution in a volatile solvent (e.g., methanol, acetonitrile).
- Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Integrated Analytical Workflow

No single technique provides all the necessary information. The synergy between NMR, IR, and MS creates a self-validating system for structural confirmation.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for spectroscopic structure elucidation.

Conclusion

The spectroscopic profile of **2-(1H-tetrazol-5-yl)phenol** is distinct and well-defined. The combination of ¹H and ¹³C NMR precisely maps the carbon-hydrogen skeleton, while IR spectroscopy confirms the key functional groups (hydroxyl, tetrazole N-H, aromatic ring) and their hydrogen-bonded state. Finally, mass spectrometry validates the molecular weight and reveals a characteristic fragmentation pattern involving the loss of N₂ molecules. Together, these techniques provide an authoritative and trustworthy analytical package for the unambiguous identification and quality assessment of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. rsc.org [rsc.org]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. lifesciencesite.com [lifesciencesite.com]
- To cite this document: BenchChem. [A Guide to the Spectroscopic Characterization of 2-(1H-tetrazol-5-yl)phenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1417642#spectroscopic-data-for-2-1h-tetrazol-5-yl-phenol-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com